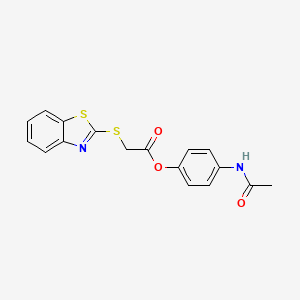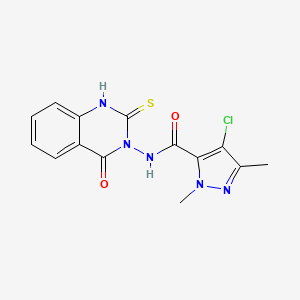![molecular formula C14H15FN4S B4763464 N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4763464.png)
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
説明
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as LFM-A13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. LFM-A13 is a small molecule inhibitor of heat shock protein 70 (Hsp70), a chaperone protein that plays a crucial role in protein folding, transport, and degradation.
作用機序
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea binds to the ATPase domain of Hsp70 and inhibits its ATPase activity, which is essential for its chaperone function. This leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to modulate the activity of other proteins involved in cell survival and apoptosis, such as Bcl-2 and p53.
Biochemical and Physiological Effects:
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to induce autophagy in cancer cells, which is a process of cellular self-digestion that can lead to cell death. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is its specificity for Hsp70, which makes it a valuable tool for studying the role of Hsp70 in various biological processes. However, the use of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has a short half-life in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea. One area of interest is the development of more potent and selective inhibitors of Hsp70 that can overcome the limitations of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea. Another area of interest is the investigation of the role of Hsp70 in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the use of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in combination with other drugs or therapies is an area of active research. Finally, the development of new delivery systems for N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea that can improve its bioavailability and pharmacokinetics is an area of future research.
科学的研究の応用
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Hsp70 is overexpressed in many cancers and has been shown to play a role in tumor cell survival and resistance to chemotherapy. N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of chemotherapy drugs. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to have antiviral activity against hepatitis C virus and dengue virus.
特性
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c1-2-7-16-14(20)18-12-8-17-19(10-12)9-11-5-3-4-6-13(11)15/h2-6,8,10H,1,7,9H2,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHGPZJEOSZGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4763389.png)
![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)
![1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4763401.png)
![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)
![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)

![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![4-bromo-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4763449.png)

![4-tert-butyl-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4763471.png)

![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4763485.png)
![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)